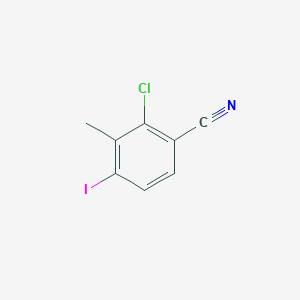

2-Chloro-4-iodo-3-methylbenzonitrile

Description

2-Chloro-4-iodo-3-methylbenzonitrile is a halogenated benzonitrile derivative characterized by a chloro group at position 2, an iodo group at position 4, and a methyl group at position 2. The presence of iodine, a heavy halogen, confers unique electronic and steric properties, making it a candidate for cross-coupling reactions and as a heavy atom in crystallographic studies.

Propriétés

IUPAC Name |

2-chloro-4-iodo-3-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN/c1-5-7(10)3-2-6(4-11)8(5)9/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZCIZKYGIQEFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)C#N)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-Chloro-4-iodo-3-methylbenzonitrile typically involves halogenation reactions. One common method includes the iodination of 2-Chloro-3-methylbenzonitrile using iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve similar halogenation reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

2-Chloro-4-iodo-3-methylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions, where it reacts with boronic acids to form biaryl compounds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Research

One of the prominent applications of 2-chloro-4-iodo-3-methylbenzonitrile is in the development of therapeutic agents targeting androgen receptor (AR) dependent conditions, including prostate cancer. Research indicates that compounds structurally related to this compound can act as tissue-selective androgen receptor modulators (SARMs), which are useful in treating AR-dependent cancers. For instance, a study highlighted the synthesis of derivatives that exhibit AR antagonist activity, suggesting potential for treating conditions like castration-resistant prostate cancer (CRPC) and benign prostatic hyperplasia .

1.2 Antimicrobial Activity

Another significant area of application is in antimicrobial research. Compounds derived from similar structures have shown promising results against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans. In vitro studies have demonstrated effective antimicrobial activity, indicating potential for developing new antibiotics .

Organic Synthesis

2.1 Synthetic Intermediates

This compound serves as an important intermediate in organic synthesis. It can be utilized in various coupling reactions, such as Suzuki and Heck reactions, to produce more complex aromatic compounds. The compound's halogen substituents facilitate cross-coupling reactions, which are vital for constructing diverse molecular architectures in pharmaceutical chemistry .

2.2 Reaction Conditions and Yields

The efficiency of reactions involving this compound can vary based on the reaction conditions. For example, the use of different palladium catalysts and bases can significantly affect product yields and selectivity. A recent study reported that varying the reaction temperature and solvent choice led to notable differences in yields during palladium-catalyzed reactions .

Table 1: Summary of Applications and Findings

Case Studies

Case Study 1: Synthesis of AR Modulators

A series of compounds based on this compound were synthesized to evaluate their efficacy as AR antagonists. The study demonstrated that specific modifications could enhance binding affinity and selectivity towards the androgen receptor, paving the way for novel treatment options for prostate cancer .

Case Study 2: Antimicrobial Evaluation

In a comprehensive antimicrobial evaluation, derivatives of this compound were tested against multiple bacterial strains using both agar diffusion and broth microdilution methods. Results indicated significant antibacterial activity against S. aureus, with some compounds exhibiting MIC values below 6.25 μg/mL against Mycobacterium tuberculosis .

Mécanisme D'action

The mechanism of action of 2-Chloro-4-iodo-3-methylbenzonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact pathways and molecular targets are still under investigation, but its unique structure allows it to participate in various biochemical reactions.

Comparaison Avec Des Composés Similaires

Table 1: Key Properties of this compound and Analogous Compounds

Key Observations:

- Halogen Effects : The iodo substituent in the target compound increases molecular weight significantly compared to fluoro or chloro analogs. Iodine’s large atomic radius may enhance steric hindrance and reduce solubility in polar solvents relative to fluorine .

- Substituent Complexity : The isoindolyl group in the compound from introduces steric bulk and hydrogen-bonding sites, which could influence biological activity or crystallinity .

Activité Biologique

2-Chloro-4-iodo-3-methylbenzonitrile (CAS No. 757247-75-9) is a halogenated benzonitrile derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzene ring substituted with a chlorine atom at the 2-position, an iodine atom at the 4-position, and a methyl group at the 3-position. This unique substitution pattern influences its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may act on various enzymes or receptors, leading to the modulation of biochemical pathways. Current research suggests that it could possess antimicrobial and anticancer properties, although the precise mechanisms remain under investigation.

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness is thought to arise from its ability to disrupt bacterial cell membranes or inhibit key metabolic pathways.

Anticancer Properties

Research has shown that this compound may also have anticancer effects, particularly against leukemia cells. For example, in vitro studies have demonstrated that it can inhibit the proliferation of MLL leukemia cells with varying degrees of efficacy . The compound's growth inhibition (GI50) values in these studies were comparable to other known chemotherapeutic agents.

Comparative Analysis with Similar Compounds

To better understand the significance of this compound's biological activity, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Chloro-3-iodo-4-methylbenzonitrile | Structure | Moderate anticancer activity |

| 3-Iodo-4-methylbenzonitrile | Structure | Low antimicrobial activity |

| 4-Iodo-3-methylbenzonitrile | Structure | High selectivity for cancer cells |

Case Studies and Research Findings

- In Vitro Studies : A study reported that this compound showed significant inhibition of cell growth in MLL-AF9 transformed murine bone marrow cells, with a GI50 value indicating potent activity against this specific leukemia model .

- Mechanistic Insights : Research has focused on understanding how this compound interacts at the molecular level, including its effects on apoptosis pathways in cancer cells. The compound was found to induce apoptosis through specific signaling pathways involving AKT/BIM regulation in melanoma models .

- Pharmacological Potential : Ongoing investigations are exploring its use as a building block for drug development, particularly in creating more effective anticancer agents with reduced toxicity profiles compared to existing therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.